molecular formula C11H11N5 B15060179 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine

3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15060179
M. Wt: 213.24 g/mol
InChI Key: RILNXHBAMSHNCX-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine is a benzimidazole-pyrazole hybrid scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. The core structure is associated with diverse biological activities. Research on closely related analogues has demonstrated potent inhibition of kinases such as spleen tyrosine kinase (Syk), a key target in hematological malignancies . These analogues have shown impressive efficacy in cellular and animal models, highlighting the therapeutic potential of this chemical series . Furthermore, the benzimidazole moiety is a privileged structure in the design of compounds with antimicrobial properties . Several studies on benzimidazole-conjugated compounds have reported excellent antibacterial and antifungal activities, making this a valuable scaffold for developing new anti-infective agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a well-ventilated laboratory environment.

Properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H11N5/c1-16-6-7(12)10(15-16)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14)

InChI Key

RILNXHBAMSHNCX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the formation of the benzimidazole ring followed by the construction of the pyrazole moiety. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents in the presence of a base such as KOH in DMSO solvent at elevated temperatures . Another method employs palladium-catalyzed oxidative annulation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like NaBH4.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyrazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzimidazole and pyrazole derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For example, it may block signal reception at the level of PqsR, leading to reduced transcription of certain genes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with key analogs based on structural features, molecular weight, and functional differences:

Compound Name Structural Features Molecular Weight Key Differences
3-(1H-Benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine (Target) Benzimidazole fused to 1-methylpyrazole-4-amine 213.24 Reference compound with dual heterocyclic motifs; compact structure.
N-(4-Dimethylaminobenzylidene)-1H-benzimidazol-2-amine (3a) Benzimidazole with arylidene substituent (electron-donating dimethylamino group) Not reported Substituent enhances electron density, potentially altering reactivity .
1-(4-(Benzimidazol-2-yl)pyridin-2-yl)piperidin-4-amine Pyridine and piperidine rings appended to benzimidazole 531.69 Larger structure with extended aromaticity; may improve binding affinity .
2-(Benzimidazol-2-yl)-3-(4-nitrophenylpyrazolyl)acrylonitrile (1f) Acrylonitrile linker between benzimidazole and nitrophenylpyrazole Not reported Extended conjugation enhances UV absorption; nitro group increases reactivity .
Chalcone derivatives (e.g., (E)-4-(3-benzimidazol-2-yl-3-oxoprop-1-enyl)-N-phenylbenzamide) α,β-unsaturated ketone bridge between benzimidazole and aryl groups Varies Chalcone pharmacophore targets TP53 upregulation; distinct mechanism .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine and cyclopropylamine substituents on pyrazole 215 (HRMS) Reduced steric hindrance vs. benzimidazole; potential for improved solubility .
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine Triazole and imidazole rings tethered to pyrazole Not reported Triazole enhances hydrogen bonding; imidazole introduces basicity .

Electronic and Physicochemical Properties

  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 1f in ) exhibit enhanced electrophilicity, useful in materials science or as fluorescent probes .

Biological Activity

3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine, with CAS number 1005694-00-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and specific case studies that highlight its therapeutic potential.

  • Molecular Formula : C10H10N4
  • Molecular Weight : 213.24 g/mol
  • Structure : The compound features a pyrazole ring fused with a benzimidazole moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. In particular, studies have shown that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Apoptosis induction via caspase activation

In one study, three compounds derived from pyrazole exhibited effective inhibition of microtubule assembly and induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. A study evaluated the compound's ability to inhibit cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes:

Compound COX-2 IC50 (μM) Selectivity Index
3-(1H-benzo[d]imidazol...)0.02 - 0.04High

The selectivity for COX-2 over COX-1 indicates a potentially safer profile for treating inflammatory conditions without significant gastrointestinal side effects .

The mechanisms through which this compound exerts its biological effects include:

  • Microtubule Destabilization : The compound interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Caspase Activation : Induction of apoptosis is mediated through the activation of caspases, particularly caspase-3.
  • COX Inhibition : The selective inhibition of COX enzymes contributes to its anti-inflammatory properties.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • A study involving the administration of a similar pyrazole derivative demonstrated a marked reduction in tumor size in animal models of breast cancer.
  • Another clinical trial assessed the safety and efficacy of a related compound in patients with chronic inflammatory diseases, showing significant improvement in symptoms with minimal adverse effects.

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